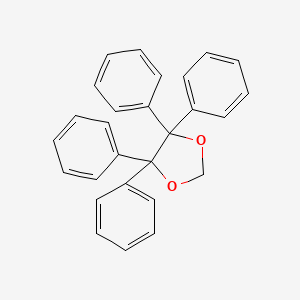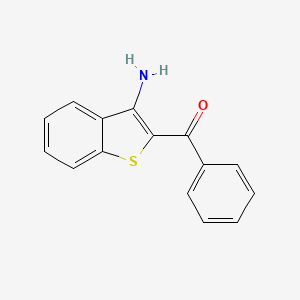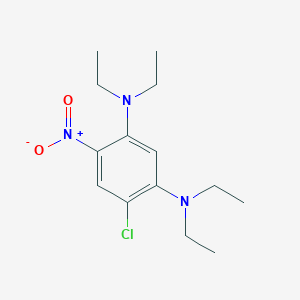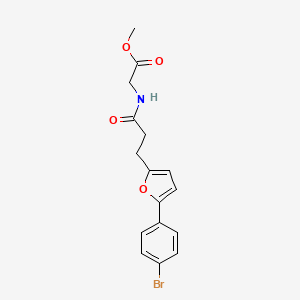
Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea functional group, where one or both of the nitrogen atoms are substituted with alkyl or aryl groups. This particular compound features two butyl groups and a 2,3-dimethylphenyl group attached to the nitrogen atoms of the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)-, can be achieved through various methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of dibutylamine with 2,3-dimethylphenyl isocyanate in an appropriate solvent can yield the desired product . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives. The reaction of phosgene with the corresponding amine can produce the desired urea derivative. due to the toxic nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Urea, N,N-dibutyl-N’-phenyl-: Similar structure but lacks the dimethyl groups on the phenyl ring.
Thiourea, N,N’-dibutyl-: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
1,1-Dibutyl-3-(3,4-dimethylphenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- is unique due to the presence of the 2,3-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with molecular targets compared to other similar compounds.
Properties
CAS No. |
86781-19-3 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-12-19(13-8-6-2)17(20)18-16-11-9-10-14(3)15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20) |
InChI Key |
UDLKXNXWTYTJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)













